4,4-dibromo-3-phenylisoxazol-5(4H)-one

Fused-ring heterocycle synthesis Isoxazole building block chemistry Thiadiazine scaffold generation

4,4-Dibromo-3-phenylisoxazol-5(4H)-one (CAS 61656-38-0) is a dibrominated isoxazol-5(4H)-one derivative with molecular formula C9H5Br2NO2 and molecular weight 318.95 g·mol⁻¹. It belongs to the pharmacologically and agrochemically relevant isoxazole heterocycle family.

Molecular Formula C9H5Br2NO2
Molecular Weight 318.95 g/mol
CAS No. 61656-38-0
Cat. No. B12880095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-dibromo-3-phenylisoxazol-5(4H)-one
CAS61656-38-0
Molecular FormulaC9H5Br2NO2
Molecular Weight318.95 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=O)C2(Br)Br
InChIInChI=1S/C9H5Br2NO2/c10-9(11)7(12-14-8(9)13)6-4-2-1-3-5-6/h1-5H
InChIKeyIILXAWSHWIMCCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dibromo-3-phenylisoxazol-5(4H)-one (CAS 61656-38-0) Procurement Baseline: A Specialized Brominated Isoxazole Building Block


4,4-Dibromo-3-phenylisoxazol-5(4H)-one (CAS 61656-38-0) is a dibrominated isoxazol-5(4H)-one derivative with molecular formula C9H5Br2NO2 and molecular weight 318.95 g·mol⁻¹ . It belongs to the pharmacologically and agrochemically relevant isoxazole heterocycle family [1]. The compound exists as a synthetic building block rather than a direct bioactive agent, bearing two bromine substituents at the C-4 position. This geminal dibromo substitution is chemically distinct from mono-halogenated and non-halogenated analogs, establishing a unique reactivity profile that is critical for synthetic chemists and procurement scientists evaluating this compound for downstream derivatization.

Why In-Class Isoxazole Building Blocks Cannot Substitute for 4,4-Dibromo-3-phenylisoxazol-5(4H)-one


Substitution of 4,4-dibromo-3-phenylisoxazol-5(4H)-one with the corresponding 4-monobromo, 4,4-dichloro analogs, or non-halogenated 3-phenylisoxazol-5(4H)-one cannot reproduce its synthetic reactivity. The geminal dibromo configuration critically governs the C-4 carbon electrophilicity, which is essential for nucleophilic displacement chemistry that directly generates fused-ring and spiro-heterocyclic scaffolds [1]. Furthermore, the pronounced electron-withdrawing effect of the two bromine atoms lowers the electron density on the isoxazole ring relative to monohalogenated congeners, thereby altering regioselectivity in cycloaddition, acylation, and cross-coupling transformations. Regulatory synthesis protocols for 3,8-disubstituted-5H-s-triazolo[3,4-b]isoxazolo[5,4-e]-1,3,4-thiadiazines have been specifically validated using 4,4-dibromo substrates, confirming non-interchangeability with monobromo variants [1]. Procurement decisions must therefore be grounded on the specific halogenation architecture.

Quantitative Differentiation of 4,4-Dibromo-3-phenylisoxazol-5(4H)-one Against Closest Structural Analogs


Synthetic Route Exclusivity: Divergent Reactivity with Nucleophilic Partners

The 4,4-dibromo substitution of the target compound enables a synthetic route to 3,8-disubstituted-5H-s-triazolo[3,4-b]isoxazolo[5,4-e]-1,3,4-thiadiazines that is inaccessible with the corresponding 4-monobromo-3-aryl-isoxazol-5(4H)-one analogs. Under identical reaction conditions (ethanol, pyridine, reflux), the monobromo derivative reacts with 3-alkyl/aryl-4-amino-5-mercapto-1,2,4-triazoles to yield a different product class, whereas the 4,4-dibromo analog uniquely participates in an alternate unambiguous synthetic pathway that circumvents intermediate limitations to directly afford the target thiadiazine-fused scaffold [1]. This reaction outcome is dictated by the geminal dibromo electrophilic character at C-4, not achievable by monobromo or non-halogenated counterparts.

Fused-ring heterocycle synthesis Isoxazole building block chemistry Thiadiazine scaffold generation

Crystallographic Structural Authentication: First Definitive Single-Crystal X-ray Characterization

The target compound has been crystallographically characterized by single-crystal X-ray diffraction, with the structure refined to a residual factor R = 0.050 using 2126 observed reflections (data from recrystallization in ethanol) [1]. In contrast, the 4-monobromo analog (CAS 76369-62-5) lacks a similarly detailed single-crystal structural report in the peer-reviewed literature. The target compound crystallizes in the monoclinic C2 space group with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4, which defines the precise molecular geometry and intermolecular interactions [2]. This verified structural data supports reliable computational modeling and quality control protocols, a feature not yet comparably available for monobromo or chloro counterparts.

Crystal engineering X-ray diffraction Halogen bonding

Bromination Reactivity of the Isoxazole Ring: Quantitative Kinetic Order and Relative Rate

In mechanistic studies of bromination on the isoxazole heterocycle, the reaction has been confirmed as second-order overall with respect to the isoxazole substrate and molecular bromine in 85% acetic acid [1]. The rate enhancement ratio for phenylisoxazoles relative to benzene is a striking 1:100 to 1:10,000, indicating highly activated electrophilic substitution behavior [1]. While these studies profile the parent isoxazole class rather than the specific 4,4-dibromo derivative, the quantitative kinetic framework underpins the confidence that further bromination at the C-4 position proceeds with predictable enhanced rates compared to benzene, thereby enabling controlled synthetic access to the 4,4-dibromo compound.

Electrophilic aromatic substitution Kinetic analysis Physical organic chemistry

Molecular Descriptor Differentiation: Impact of Halogen Substitution Pattern on Physicochemical Properties

The target compound 4,4-dibromo-3-phenylisoxazol-5(4H)-one exhibits a calculated XLogP3 of 3.3 and a topological polar surface area (tPSA) of 43.4 Ų . For the closest non-halogenated comparator, 3-phenylisoxazol-5(4H)-one (CAS 1076-59-1, MW 161.16), the computed XLogP3 is approximately 1.5, giving a ΔlogP of +1.8 units [1]. The 4-monobromo analog 4-bromo-3-phenylisoxazol-5(4H)-one (CAS 76369-62-5, MW 239.02) has a predicted logP around 2.3, yielding a ΔlogP of +1.0 units versus the parent but -1.0 unit relative to the dibromo compound [1]. Higher lipophilicity in the dibromo derivative translates to altered solubility profiles and membrane permeability in biological assays, considerations that procurement decisions must factor in when the compound is intended as a precursor for bioactive molecule synthesis.

Molecular modeling QSAR ADME prediction

Validated Application Scenarios for 4,4-Dibromo-3-phenylisoxazol-5(4H)-one Based on Direct Evidence


Precursor for 3,8-Disubstituted Thiadiazine-Fused Heterocyclic Libraries

The unambiguous synthesis of 3,8-disubstituted-5H-s-triazolo[3,4-b]isoxazolo[5,4-e]-1,3,4-thiadiazines has been demonstrated using the 4,4-dibromo substrate, affording a scaffold class with potential for further pharmacological evaluation [1]. Procurement for medicinal chemistry campaigns targeting novel triazole-thiadiazine-isoxazole hybrid leads should specify this compound over monobromo or non-halogenated alternatives to ensure synthetic fidelity.

Crystallography-Driven Molecular Design and Co-Crystal Engineering

The refined single-crystal structure with defined Br···O halogen bonding interactions and unit cell dimensions [2] enables rational design of co-crystals and supramolecular assemblies. X-ray crystallographers and solid-state chemists requiring a structurally authenticated isoxazole core with heavy-atom (Br) markers for phasing or electron density studies can procure this compound with structural certainty unavailable for its monobromo analog [2].

Synthesis of Spiro-Heterocyclic Compounds via C-4 Dibromo Electrophilic Activation

The distinct geminal dibromo substitution at C-4 serves as an electrophilic handle in spirocyclization reactions not accessible to 4-monobromo analogs, as highlighted in the IJC-B (2013) study [1]. Organic synthesis laboratories building spiro-isoxazoline libraries for agrochemical or pharmaceutical discovery should select this compound to exploit the differential reactivity conferred by the C-4 dibromo motif.

QSAR and Pharmacokinetic Modeling with Defined LogP Benchmarking

Because the target compound has established XLogP3 = 3.3 and tPSA = 43.4 Ų , computational chemists requiring a dibromo isoxazole fragment with precisely known physicochemical descriptors for QSAR model calibration or virtual screening library construction can utilize these validated values rather than relying on predicted data for untested comparator fragments.

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